molecular formula C6H10N4O2 B13109685 propyl 3-amino-1H-1,2,4-triazole-5-carboxylate

propyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13109685
M. Wt: 170.17 g/mol
InChI Key: OUCSWPNQDCEJPA-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and a propyl ester group at the 3-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) involves its interaction with molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or interfere with nucleic acid synthesis. For example, triazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) can be compared with other triazole derivatives, such as:

    1H-1,2,4-Triazole-3-carboxylic acid: Lacks the amino and ester groups, resulting in different chemical properties and biological activities.

    1H-1,2,4-Triazole-3-carboxamide: Contains an amide group instead of an ester, which can influence its reactivity and applications.

    1H-1,2,4-Triazole-3-thiol:

The uniqueness of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure

The chemical structure of this compound can be represented as:

C7H10N4O2\text{C}_7\text{H}_{10}\text{N}_4\text{O}_2

This compound features a triazole ring that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis. For instance, triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is vital for maintaining cell membrane integrity. Additionally, studies indicate that this compound may affect various molecular targets involved in cancer and viral infections .

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For example:

  • Cell Line Studies : A series of compounds based on the 3-amino-1,2,4-triazole scaffold were synthesized and tested against various cancer cell lines using the XTT assay. The results showed promising anticancer activity with specific derivatives demonstrating enhanced efficacy due to the presence of a bromophenylamino moiety .
CompoundCancer Cell LineIC50 (µM)
2.6MCF-715.8
4.6HeLa12.3

These findings suggest that modifications at the 3-position significantly influence the anticancer activity of these compounds.

Antiviral Activity

This compound has also been evaluated for antiviral properties. It has shown potential as a neuraminidase inhibitor, which is critical for viral replication:

  • In Vitro Studies : Compounds similar to propyl 3-amino-1H-1,2,4-triazole demonstrated IC50 values ranging from 50 µM against various viruses including HSV-1 and VSV .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the triazole ring significantly impacts biological activity. For instance:

  • Polar Groups : The introduction of polar groups at the phenyl ring enhances binding affinity and biological efficacy against carbonic anhydrase enzymes .
Functional GroupImpact on Activity
-OHIncreased potency
-BrEnhanced selectivity

Case Studies

Several case studies highlight the compound's effectiveness in different biological contexts:

  • Antitumor Efficacy : A study evaluated the effectiveness of propyl 3-amino derivatives against colorectal cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM .
  • Antimicrobial Properties : Research has shown that triazole derivatives exhibit antimicrobial properties against various pathogens, with some compounds achieving MIC values lower than standard antibiotics .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

propyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C6H10N4O2/c1-2-3-12-5(11)4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10)

InChI Key

OUCSWPNQDCEJPA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NC(=NN1)N

Origin of Product

United States

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